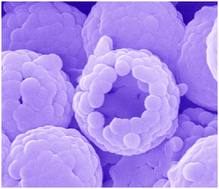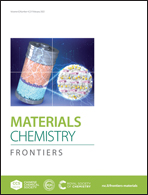Synthetic strategies for hollow particles with open holes on their surfaces
Materials Chemistry Frontiers Pub Date: 2021-04-12 DOI: 10.1039/D1QM00217A
Abstract
Hollow particles with open holes on their surfaces, which refer to hollow micro/nano spheres with open structures such as single holes or multi-holes on their surfaces, have attracted increasing interest over the past two decades. The strategies used to prepare these particles can be roughly classified into hard-templating, soft-templating and self-templating methods, according to the formation mechanisms of the hollow structures. Based on these categories, this review summarizes the strategies used for the preparation of such particles with a focus on the formation mechanisms of the open structures, followed by a brief discussion on their applications and future developments.


Recommended Literature
- [1] Patterned growth of luminescent metal–organic framework films: a versatile electrochemically-assisted microwave deposition method†
- [2] Internal dynamics in complexes of water with organic molecules. Details of the internal motions in tert-butylalcohol–water†
- [3] RE-doped (RE = La, Ce and Er) Ni2P porous nanostructures as promising electrocatalysts for hydrogen evolution reaction†
- [4] Water-triggered spontaneous surface patterning in thin films of mexylaminotriazine molecular glasses†
- [5] Engineering calcium peroxide based oxygen generating scaffolds for tissue survival
- [6] Iron catalyzed CO2 hydrogenation to formate enhanced by Lewis acid co-catalysts†
- [7] Picomolar detection of mercuric ions by means of gold–silver core–shell nanorods†
- [8] Correspondence
- [9] Self-biased photodetector using 2D layered bismuth triiodide (BiI3) prepared using the spin coating method
- [10] A bimetallic metal–organic framework derived MnS/CoS@C heterostructure with enhanced sodium-ion storage†

Journal Name:Materials Chemistry Frontiers
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 169555-93-5









